Tyroserleutide hydrochloride

Description

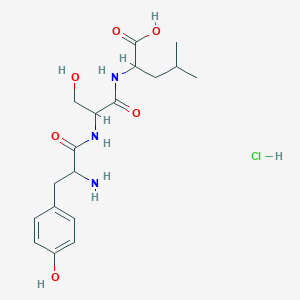

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H28ClN3O6 |

|---|---|

Molecular Weight |

417.9 g/mol |

IUPAC Name |

2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid;hydrochloride |

InChI |

InChI=1S/C18H27N3O6.ClH/c1-10(2)7-14(18(26)27)20-17(25)15(9-22)21-16(24)13(19)8-11-3-5-12(23)6-4-11;/h3-6,10,13-15,22-23H,7-9,19H2,1-2H3,(H,20,25)(H,21,24)(H,26,27);1H |

InChI Key |

VQJGHKJCNANIKM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery, Isolation, and Characterization of Tyroserleutide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyroserleutide, a tripeptide composed of L-tyrosine, L-serine, and L-leucine (Tyr-Ser-Leu), is a molecule of significant interest in the field of oncology. Initially identified from porcine spleen extracts, it has demonstrated potential as an antineoplastic agent. This technical guide provides a comprehensive overview of the discovery, isolation, chemical synthesis, purification, and characterization of Tyroserleutide hydrochloride. It is designed to equip researchers and drug development professionals with the necessary technical insights and methodologies to work with this compound. The guide emphasizes the rationale behind experimental choices, adherence to self-validating protocols, and is grounded in authoritative scientific references.

Introduction: The Emergence of a Bioactive Tripeptide

Tyroserleutide (also known as YSL) first emerged as a promising bioactive compound with potential applications in cancer therapy.[1] Its origin from a natural source, the spleen, suggested a role in the body's immune response and cellular regulation. Early studies indicated that Tyroserleutide could inhibit the proliferation of certain cancer cell lines, sparking further investigation into its mechanism of action and potential as a therapeutic agent.[1] The hydrochloride salt form of Tyroserleutide is often utilized to improve its solubility and stability for research and potential pharmaceutical applications.

This guide will first explore the initial discovery and isolation of Tyroserleutide from its natural source. Subsequently, it will provide a detailed, field-proven protocol for its chemical synthesis using solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry. Finally, it will cover the essential techniques for the purification and in-depth characterization of Tyroserleutide hydrochloride, ensuring the production of a highly pure and well-defined compound for scientific investigation.

Discovery and Isolation from Natural Sources

The initial discovery of Tyroserleutide involved its extraction and isolation from porcine spleen.[1] This process, typical for the discovery of bioactive peptides from biological tissues, involves a multi-step approach aimed at separating the target peptide from a complex mixture of proteins, lipids, and other cellular components.

Rationale for Spleen as a Source

The spleen is a vital organ in the immune system, responsible for filtering blood and mounting immune responses. It is a rich source of various signaling molecules, including peptides and cytokines, that are involved in cellular communication and regulation. The hypothesis underlying the extraction from the spleen was that it might contain endogenous peptides with immunomodulatory and potentially anti-tumor activities.

General Protocol for Extraction and Isolation

While specific, detailed protocols for the original isolation of Tyroserleutide are not extensively published, a general workflow can be constructed based on standard methods for peptide extraction from animal tissues.

Step 1: Tissue Homogenization Fresh or frozen porcine spleen is homogenized in a suitable buffer to disrupt the cell membranes and release the intracellular contents. The buffer is typically chilled to prevent enzymatic degradation of the peptides.

Step 2: Defatting and Precipitation The homogenate is then treated with organic solvents, such as acetone or ethanol, to precipitate larger proteins and remove lipids. This step enriches the fraction containing smaller peptides.

Step 3: Centrifugation and Filtration The mixture is centrifuged to pellet the precipitated proteins and cellular debris. The supernatant, containing the peptide-rich extract, is then filtered to remove any remaining particulate matter.

Step 4: Chromatographic Purification The crude extract is subjected to a series of chromatographic steps to isolate the target peptide. This typically involves:

-

Size-Exclusion Chromatography (SEC): To separate peptides based on their molecular weight.

-

Ion-Exchange Chromatography (IEX): To separate peptides based on their net charge.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique to achieve final purification of the target peptide based on its hydrophobicity.

Step 5: Lyophilization The purified peptide fraction is lyophilized (freeze-dried) to obtain a stable powder.

Chemical Synthesis of Tyroserleutide Hydrochloride

While initial discovery relied on extraction from a natural source, chemical synthesis offers a more controlled, scalable, and reproducible method for obtaining Tyroserleutide. Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard and most efficient method for this purpose.

Principles of Fmoc-Based Solid-Phase Peptide Synthesis

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The N-terminus of each incoming amino acid is temporarily protected with an Fmoc group, which is removed with a mild base before the next amino acid is coupled. The side chains of reactive amino acids are protected with acid-labile groups, which are removed at the end of the synthesis.

Detailed Protocol for the Synthesis of Tyr-Ser-Leu

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Leu-OH

-

Fmoc-Ser(tBu)-OH

-

Fmoc-Tyr(tBu)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Experimental Workflow:

Step-by-Step Methodology:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

-

First Amino Acid Coupling (Leucine):

-

Deprotect the resin with 20% piperidine in DMF.

-

Activate Fmoc-Leu-OH with DIC and OxymaPure® in DMF.

-

Couple the activated amino acid to the resin.

-

-

Fmoc Deprotection: Remove the Fmoc group from the N-terminus of Leucine with 20% piperidine in DMF.

-

Second Amino Acid Coupling (Serine):

-

Activate Fmoc-Ser(tBu)-OH with DIC and OxymaPure® in DMF.

-

Couple the activated amino acid to the growing peptide chain.

-

-

Fmoc Deprotection: Remove the Fmoc group from the N-terminus of Serine.

-

Third Amino Acid Coupling (Tyrosine):

-

Activate Fmoc-Tyr(tBu)-OH with DIC and OxymaPure® in DMF.

-

Couple the activated amino acid.

-

-

Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus of Tyrosine.

-

Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the tBu protecting groups from Serine and Tyrosine using a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether and wash several times to remove scavengers and cleavage byproducts.

-

Lyophilization: Lyophilize the crude peptide to obtain a white powder.

-

Conversion to Hydrochloride Salt: Dissolve the purified peptide in a minimal amount of water and add a stoichiometric amount of 1M HCl. Lyophilize the solution to obtain Tyroserleutide hydrochloride as a stable, white powder.

Purification and Characterization

The purity and identity of the synthesized Tyroserleutide hydrochloride must be rigorously confirmed. This is achieved through a combination of purification and analytical techniques.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for purifying synthetic peptides. The crude peptide is dissolved in a suitable solvent and injected onto a C18 column. A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase (often containing 0.1% TFA) is used to elute the peptide. The elution is monitored by UV absorbance at 214 nm and 280 nm. Fractions containing the pure peptide are collected, pooled, and lyophilized.

Characterization

4.2.1. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques.

| Parameter | Expected Value |

| Molecular Formula | C₁₈H₂₇N₃O₆ |

| Monoisotopic Mass | 381.1900 g/mol |

| Average Mass | 381.425 g/mol |

| Molecular Formula (HCl salt) | C₁₈H₂₈ClN₃O₆ |

| Monoisotopic Mass (HCl salt) | 417.1667 g/mol |

| Average Mass (HCl salt) | 417.88 g/mol |

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the peptide and the presence of the three amino acid residues in the correct sequence. The spectra will show characteristic chemical shifts for the protons and carbons of Tyrosine, Serine, and Leucine.

4.2.3. Amino Acid Analysis (AAA)

Amino acid analysis can be performed to confirm the amino acid composition and stoichiometry of the purified peptide.

Physicochemical Properties of Tyroserleutide Hydrochloride

A thorough understanding of the physicochemical properties of Tyroserleutide hydrochloride is essential for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| Appearance | White to off-white powder | - |

| Molecular Formula | C₁₈H₂₈ClN₃O₆ | |

| Molecular Weight | 417.88 g/mol | |

| Solubility | Soluble in water | - |

| Storage Temperature | 2-8°C |

Mechanism of Action: A Multifaceted Approach

The antineoplastic activity of Tyroserleutide is believed to be multifaceted, involving the modulation of several key cellular pathways.

-

Inhibition of ICAM-1 Expression: Tyroserleutide has been shown to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1). ICAM-1 plays a crucial role in cell adhesion and is often overexpressed in tumor cells, facilitating their invasion and metastasis.

-

Modulation of the PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and growth. Tyroserleutide is thought to inhibit this pathway, thereby suppressing tumor growth.

-

Influence on the Ca²⁺/Calmodulin Pathway: There is evidence to suggest that Tyroserleutide may influence the calcium/calmodulin signaling pathway, which is involved in a wide range of cellular processes, including proliferation and apoptosis.

-

Induction of Apoptosis and Cell Cycle Arrest: Studies have indicated that Tyroserleutide can induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells, further contributing to its anti-tumor effects.

Conclusion and Future Directions

Tyroserleutide hydrochloride is a bioactive tripeptide with demonstrated antineoplastic potential. This guide has provided a comprehensive technical overview of its discovery, chemical synthesis, and characterization. The detailed protocols and mechanistic insights presented herein are intended to serve as a valuable resource for researchers in the field of oncology and drug development. While clinical development of Tyroserleutide has faced challenges, its unique mechanism of action warrants further investigation. Future research could focus on optimizing its therapeutic properties through medicinal chemistry approaches, exploring its potential in combination therapies, and further elucidating its molecular targets to unlock its full therapeutic potential.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10045387, Tyroserleutide. [Link]

- Chen, J., et al. (2008). Evaluation of the therapeutic efficacy of tripeptide tyroserleutide (YSL) for human hepatocarcinoma by in vivo hollow fiber assay. Cancer Chemotherapy and Pharmacology, 62(5), 855-862.

- Wang, C., et al. (2003). Studies on the large scale synthesis and anti-tumor activity of YSL. Preparative Biochemistry & Biotechnology, 33(3), 189-195.

- Yao, Z., et al. (2006). Tripeptide tyroserleutide enhances the antitumor effects of macrophages and stimulates macrophage secretion of IL-1β, TNF-α, and NO in vitro. Cancer Immunology, Immunotherapy, 55(1), 56-60.

- Fields, G. B. (2001). Introduction to solid-phase peptide synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.

- Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.

Sources

Technical Guide: Tyroserleutide Hydrochloride – Bio-Origin, Extraction, and Therapeutic Mechanism

Executive Summary

Tyroserleutide (YSL) is a bioactive tripeptide (L-Tyrosyl-L-seryl-L-leucine) derived from the enzymatic hydrolysate of porcine spleen .[1][2][3] Designated experimentally as CMS024 , it represents a class of organ-derived biological response modifiers. Unlike synthetic small molecules, YSL retains the evolutionary biological compatibility of endogenous peptides while exerting potent antitumor effects, particularly against hepatocellular carcinoma (HCC).

This technical guide dissects the critical workflow of isolating YSL from porcine spleen, characterizes its physicochemical profile, and maps its multi-modal mechanism of action—ranging from mitochondrial targeting to the suppression of metastatic invasion markers (ICAM-1, MMPs).

Part 1: The Bio-Origin: Porcine Spleen Extraction

The choice of porcine spleen as the biological source is non-trivial. The spleen is a reservoir of immunomodulatory peptides and progenitor cells. The extraction process relies on controlled enzymatic hydrolysis to cleave the functional Tyr-Ser-Leu fragment from larger splenic proteins without degrading its active sequence.

Extraction & Purification Protocol

The following protocol outlines the canonical bioprocess for isolating low-molecular-weight peptides like YSL from splenic tissue.

Reagents & Equipment:

-

Source: Fresh Porcine Spleen (sus scrofa), flash-frozen at -80°C immediately after slaughter.

-

Enzymes: Alkaline Protease (Alcalase) and Aminopeptidase.

-

Solvents: 0.9% Saline, Ethanol, Acetonitrile (HPLC grade).

-

Filtration: Ultrafiltration membranes (Cut-off: 3 kDa and 10 kDa).

Step-by-Step Methodology:

-

Homogenization:

-

Thaw frozen spleen tissue and remove connective tissue/fat.

-

Homogenize in cold sterile saline (1:3 w/v) at 4°C to prevent endogenous protease activation.

-

Critical Control Point: Maintain temperature <4°C to preserve peptide integrity.

-

-

Enzymatic Hydrolysis:

-

Adjust homogenate pH to 8.0.

-

Add Alkaline Protease (E/S ratio 1:100) and incubate at 40°C for 4 hours.

-

Secondary Digestion: Add Aminopeptidase to refine the peptide termini.

-

Termination: Heat to 95°C for 10 minutes to irreversibly denature enzymes.

-

-

Fractionation (The "Cut-Off"):

-

Centrifuge hydrolysate at 10,000 x g for 30 minutes. Collect supernatant.

-

Pass supernatant through a 10 kDa ultrafiltration membrane to remove undigested proteins.

-

Pass the permeate through a 3 kDa membrane . The target YSL (MW ~381 Da) resides in the <3 kDa fraction.[4]

-

-

Purification (RP-HPLC):

-

Load the <3 kDa fraction onto a C18 Reverse-Phase HPLC column.

-

Mobile Phase: Gradient elution with Water (0.1% TFA) and Acetonitrile.[5]

-

Monitor absorbance at 280 nm (Tyrosine absorption).

-

Collect the fraction corresponding to the YSL standard retention time.

-

-

Salt Formation:

-

React the purified peptide with dilute Hydrochloric Acid (HCl) to form Tyroserleutide Hydrochloride .

-

Lyophilize (freeze-dry) to obtain a stable white powder.

-

Visualization: Extraction Workflow

Figure 1: Critical bioprocess flow for isolating Tyroserleutide from porcine spleen tissue.

Part 2: Chemical Characterization

Tyroserleutide Hydrochloride is a tripeptide salt. Its small size allows for passive transport and high bioavailability compared to larger biologics.

| Parameter | Specification |

| IUPAC Name | L-Tyrosyl-L-seryl-L-leucine hydrochloride |

| Sequence | Tyr-Ser-Leu (YSL) |

| Molecular Formula | C₁₈H₂₇N₃O₆[1][2][3][6][7] · HCl |

| Molecular Weight | 381.42 Da (Free base) |

| Appearance | White to off-white lyophilized powder |

| Solubility | Highly soluble in water; sparingly soluble in ethanol |

| pI (Isoelectric Point) | ~5.6 (Theoretical) |

| Stability | Stable at room temperature in lyophilized form; degrades by hydrolysis in strong acid/base. |

Part 3: Mechanism of Action (Pharmacodynamics)

YSL exhibits a "multi-target" mechanism, distinct from traditional chemotherapy. It does not merely poison rapidly dividing cells but modulates signaling pathways involved in adhesion, invasion, and apoptosis.

Key Signaling Pathways

-

Mitochondrial Targeting: YSL enters tumor cells and colocalizes with mitochondria, inducing swelling and collapsing the mitochondrial membrane potential (

). This triggers the release of cytochrome c and initiates the intrinsic apoptotic pathway. -

Anti-Metastasis (ICAM-1 & MMPs):

-

ICAM-1 (CD54): YSL downregulates Intercellular Adhesion Molecule-1, reducing the ability of tumor cells to adhere to the endothelium (a prerequisite for metastasis).[1]

-

MMPs: It inhibits the expression of Matrix Metalloproteinases (MMP-2, MMP-9), blocking the degradation of the extracellular matrix and preventing tumor invasion.

-

-

Cell Cycle Arrest: YSL upregulates p21 and p27 (CDK inhibitors) while downregulating PCNA (Proliferating Cell Nuclear Antigen), arresting cells in the G0/G1 phase.[6]

Visualization: Molecular Mechanism

Figure 2: Multi-modal signaling cascade of Tyroserleutide in hepatocellular carcinoma cells.

Part 4: Preclinical & Clinical Validation

The efficacy of YSL has been validated in xenograft models and early-phase clinical trials, specifically targeting Hepatocellular Carcinoma (HCC).

Preclinical Efficacy Data

| Study Model | Dosage | Key Finding | Reference |

| In Vitro (BEL-7402) | 100 µg/mL | Induced mitochondrial swelling and apoptosis; G0/G1 arrest. | [1, 2] |

| In Vivo (Nude Mice) | 160 µg/kg/day | 64.17% tumor inhibition rate in HCC xenografts. | [3] |

| Metastasis (SK-HEP-1) | Various | Significant reduction in lung metastasis nodules; downregulation of MMP-2/9. | [4] |

Clinical Safety (Phase I)

A Phase I trial utilizing continuous infusion of YSL demonstrated a favorable safety profile.

-

Protocol: Continuous infusion via portable pump for 5 days.

-

Dosing: Cohorts of 6, 12, 18, and 24 mg/day.[8]

-

Outcome: No treatment-related mortality. Dose-limiting toxicities (DLT) only appeared at 24 mg/day (abdominal distention, hyponatremia).[8]

References

-

Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells. Int J Mol Med. 2007.

-

Effects of a novel tripeptide, tyroserleutide (YSL), on cell cycle progression of human hepatocellular carcinoma. Int J Mol Med. 2009.

-

The effect of tripeptide tyroserleutide (YSL) on animal models of hepatocarcinoma. Cancer Lett. 2005.

-

Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9. Drug Des Devel Ther. 2018.[2][4]

-

Phase I clinical trial of continuous infusion of tyroserleutide in patients with advanced hepatocellular carcinoma. Cancer Chemother Pharmacol. 2012.

Sources

- 1. Tyroserleutide | C18H27N3O6 | CID 10045387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ser-Leu-Tyr | C18H27N3O6 | CID 145457803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Preparation and characterization of immunopeptides isolated from pig spleen and evaluation of their immunomodulatory properties in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of a novel tripeptide, tyroserleutide (YSL), on cell cycle progression of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Phase I clinical trial of continuous infusion of tyroserleutide in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and synthesis of Tyr-Ser-Leu tripeptide

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Tyr-Ser-Leu Tripeptide

This guide provides a comprehensive technical overview of the tripeptide Tyrosyl-Seryl-Leucine (Tyr-Ser-Leu). It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the peptide's chemical characteristics and the methodologies for its synthesis, purification, and characterization. The narrative emphasizes the rationale behind experimental choices, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Molecular Architecture of Tyr-Ser-Leu

The tripeptide Tyr-Ser-Leu is a sequence of three amino acids linked by peptide bonds.[1] The sequence begins with an N-terminal Tyrosine (Tyr) residue, followed by a central Serine (Ser) residue, and concludes with a C-terminal Leucine (Leu) residue.

Constituent Amino Acid Residues

The physicochemical properties of Tyr-Ser-Leu are a composite of its constituent amino acids:

-

Tyrosine (Tyr): An aromatic amino acid featuring a phenol side chain. This hydroxyl group is weakly acidic and can be a site for post-translational modifications such as phosphorylation. Its aromaticity allows for quantification via UV absorbance at ~280 nm.

-

Serine (Ser): An aliphatic amino acid with a primary alcohol (hydroxyl) group in its side chain.[2] This hydroxyl group makes serine a polar, hydrophilic residue and a common site for glycosylation and phosphorylation. It is crucial to protect this reactive group during synthesis to prevent side reactions.[2]

-

Leucine (Leu): An aliphatic amino acid with an isobutyl side chain.[3] It is nonpolar and hydrophobic, contributing significantly to the overall hydrophobicity of the peptide, which is a key factor in its retention during reversed-phase chromatography.

Chemical Properties

A summary of the key chemical properties of Tyr-Ser-Leu is presented below.

| Property | Value | Source |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid | PubChem |

| Molecular Formula | C18H27N3O6 | [4] |

| Molecular Weight | 381.4 g/mol | [5] |

| Sequence (Three-Letter) | Tyr-Ser-Leu | - |

| Sequence (One-Letter) | YSL | [4] |

Strategic Synthesis of Tyr-Ser-Leu

The synthesis of a short peptide like Tyr-Ser-Leu is most efficiently accomplished using Solid-Phase Peptide Synthesis (SPPS).[6][7][8] This method involves building the peptide chain sequentially while it is anchored to an insoluble polymer resin, which simplifies the purification process at each step by allowing for the removal of excess reagents and byproducts through simple filtration and washing.[7][9] The alternative, solution-phase synthesis, is more laborious for routine peptide construction, often requiring purification of intermediates after each coupling step.[10][11][12]

The most common and robust SPPS strategy is based on the use of the 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile protecting groups for reactive side chains (Fmoc/tBu strategy).[13][14]

The Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis proceeds from the C-terminus (Leucine) to the N-terminus (Tyrosine).

Caption: The Fmoc/tBu solid-phase synthesis cycle for Tyr-Ser-Leu.

Detailed Experimental Protocol for SPPS

Materials & Reagents:

-

Wang Resin

-

Fmoc-Leu-OH, Fmoc-Ser(tBu)-OH, Fmoc-Tyr(tBu)-OH

-

Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[15]

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide)

-

Deprotection Reagent: 20% Piperidine in DMF

-

Cleavage Cocktail: 95% TFA (Trifluoroacetic Acid), 2.5% Water, 2.5% TIS (Triisopropylsilane)[16]

-

Precipitation/Wash Solvent: Cold diethyl ether

Protocol:

-

Resin Preparation & First Amino Acid Loading (Leucine):

-

Swell the Wang resin in DMF in a reaction vessel.

-

Activate the carboxyl group of Fmoc-Leu-OH and couple it to the hydroxyl groups of the Wang resin. This esterification anchors the C-terminal residue.

-

Wash the resin extensively with DMF to remove unreacted materials.

-

-

Fmoc Deprotection (Cycle 1):

-

Treat the Fmoc-Leu-Resin with a 20% solution of piperidine in DMF for 5-10 minutes to cleave the Fmoc protecting group, exposing the free amino group of Leucine.[16]

-

Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc adduct.

-

-

Peptide Coupling (Serine):

-

In a separate vial, dissolve Fmoc-Ser(tBu)-OH, HBTU, and DIPEA in DMF. The HBTU acts as a coupling reagent, activating the carboxylic acid of the incoming amino acid to facilitate amide bond formation with minimal racemization.[15][17][18] The tert-butyl (tBu) group on the serine side chain prevents esterification or other side reactions at its hydroxyl group.[15][19]

-

Add the activated amino acid solution to the deprotected Leu-Resin. Allow the reaction to proceed for 1-2 hours.

-

Wash the resin with DMF to remove excess reagents.

-

-

Repeat Deprotection and Coupling (Tyrosine):

-

Repeat the Fmoc deprotection step (Protocol Step 2) to expose the amino group of the newly added Serine.

-

Activate and couple Fmoc-Tyr(tBu)-OH using the same method as for Serine (Protocol Step 3). The tBu ether protecting group on the Tyrosine phenol is stable to the basic conditions of Fmoc removal but is readily cleaved by the final acid treatment.[20][21]

-

-

Final Fmoc Deprotection:

-

Perform a final deprotection step to remove the Fmoc group from the N-terminal Tyrosine, yielding the fully protected tripeptide on the resin (H-Tyr(tBu)-Ser(tBu)-Leu-Resin).

-

-

Cleavage and Global Deprotection:

-

Wash the peptide-resin with dichloromethane (DCM) and dry it.

-

Treat the resin with the cleavage cocktail (TFA/H2O/TIS) for 2-3 hours.[16] TFA is a strong acid that cleaves the ester linkage to the Wang resin and simultaneously removes the tBu side-chain protecting groups from Serine and Tyrosine.[22] Water and TIS act as scavengers to capture the reactive tert-butyl cations generated during deprotection, preventing re-attachment to and modification of the Tyrosine side chain.[21]

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

-

Purification and Characterization

The crude product from SPPS contains the target peptide along with impurities such as truncated or deletion sequences.[23] Therefore, robust purification and characterization are mandatory to ensure the final product's purity and identity.

Caption: Post-synthesis workflow from crude peptide to final QC.

Purification by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the industry-standard technique for peptide purification.[23][24] It separates molecules based on their hydrophobicity.

Protocol for Preparative RP-HPLC:

-

Sample Preparation: Dissolve the crude peptide in a minimal volume of the aqueous mobile phase (Mobile Phase A), filtering if necessary.

-

Column and Mobile Phases:

-

Method Development: First, perform an analytical run with a small injection on an analytical C18 column to determine the retention time of the target peptide and optimize the separation gradient.[25]

-

Preparative Run:

-

Equilibrate the preparative column with a low percentage of Mobile Phase B (e.g., 5%).

-

Inject the dissolved crude peptide.

-

Elute the peptide using a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 65% B over 40 minutes). Less hydrophobic impurities will elute first, followed by the target peptide, and then more hydrophobic impurities.

-

-

Fraction Collection: Collect fractions corresponding to the main product peak, as identified by UV detection at 210-220 nm (which detects the peptide backbone).[14][24]

-

Analysis and Pooling: Analyze the purity of each collected fraction using analytical RP-HPLC. Pool the fractions that meet the desired purity level (e.g., >95%).

-

Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a stable, fluffy white powder.[25]

Characterization and Quality Control

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the final purity of the peptide.[14] The result is typically presented as a percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

-

Mass Spectrometry (MS): This technique is essential for confirming the molecular identity of the synthesized peptide. Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is used to measure the molecular weight of the peptide, which must match the theoretical calculated mass (381.19 Da for the monoisotopic mass).[14][26]

-

NMR Spectroscopy: For rigorous structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed. 1D (¹H) and 2D NMR experiments (e.g., COSY, TOCSY, HSQC) can confirm the presence of all expected amino acid residues and establish their sequence through the peptide backbone.[27][28]

References

- Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Purification Strategy for the Synthetic Tripeptide H-D-Ala-Pro-P.

- Waters Corporation. (n.d.). Synthetic Peptide Analysis | Purification, Characterization & Monitoring.

- Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.

- AAPPTEC. (n.d.). Coupling Reagents.

- Fluorochem. (n.d.). Peptide Coupling Reagents.

- Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

- National Institute of Standards and Technology. (n.d.). Quantitative Analysis of Peptides with NMR Spectroscopy. Optica Publishing Group.

- Kuroda, N., Hattori, T., Kitada, C., & Sugawara, T. (2001). Solution-phase automated synthesis of tripeptide derivatives. Chemical & Pharmaceutical Bulletin, 49(9), 1138-1146.

- G-Biosciences. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.

- MDPI. (2024). A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography.

- Google Patents. (n.d.). Process for the Preparation of Tripeptide.

- National Center for Biotechnology Information. (n.d.). Synthesis of Tripeptide Derivatives with Three Stereogenic Centers and Chiral Recognition.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- SeRMN - UAB. (2017). Tripeptides studied by NMR.

- Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.

- Sheinblatt, M. (n.d.). Determination of Amino Acid Sequence in Di- and Tripeptides by Nuclear Magnetic Resonance Techniques. Journal of the American Chemical Society.

- ACS Publications. (2024). Solid-Phase Peptide Synthesis and 2D NMR Analysis of Unknown Tripeptides: An Advanced Undergraduate Synthesis and Spectroscopy Laboratory. Journal of Chemical Education.

- ACS Publications. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

- National Center for Biotechnology Information. (n.d.). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology.

- AltaBioscience. (n.d.). Peptide purification and product analysis.

- Indian Academy of Sciences. (n.d.). Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine.

- Benchchem. (n.d.). Technical Support Center: Solid-Phase Synthesis of Arg-Gly-Tyr-Ser-Leu-Gly.

- AAPPTec. (n.d.). Peptide Purification.

- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

- National Center for Biotechnology Information. (n.d.). HPLC Analysis and Purification of Peptides.

- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Google Patents. (n.d.). Temporary minimal protection synthesis of serine-containing polypeptides.

- Bachem. (n.d.). Introduction to Peptide Synthesis Methods.

- Brainly. (2023). Draw the structure of the tripeptide Tyr-Leu-Val and circle the peptide bonds.

- PubMed. (2009). Reactivity of Tyr-Leu and Leu-Tyr dipeptides: identification of oxidation products by liquid chromatography-tandem mass spectrometry.

- PubChem. (n.d.). Ser-Leu-Tyr.

- CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.

- Pearson. (n.d.). Tripeptides are composed of three amino acids linked by peptide bonds. McMurry 8th Edition Ch 18 Problem 16a.

- Royal Society of Chemistry. (2017). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities.

- PubChem. (n.d.). L-Tyrosyl-D-seryl-L-leucine.

- Chemistry LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase.

Sources

- 1. Tripeptides are composed of three amino acids linked by peptide - McMurry 8th Edition Ch 18 Problem 16a [pearson.com]

- 2. ias.ac.in [ias.ac.in]

- 3. brainly.com [brainly.com]

- 4. L-Tyrosyl-D-seryl-L-leucine | C18H27N3O6 | CID 146013504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ser-Leu-Tyr | C18H27N3O6 | CID 145457803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. books.rsc.org [books.rsc.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Solution-phase automated synthesis of tripeptide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bachem.com [bachem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 15. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. peptide.com [peptide.com]

- 18. bachem.com [bachem.com]

- 19. US5212288A - Temporary minimal protection synthesis of serine-containing polypeptides - Google Patents [patents.google.com]

- 20. peptide.com [peptide.com]

- 21. WO2006045503A1 - Method for solid phase peptide synthesis - Google Patents [patents.google.com]

- 22. mdpi.com [mdpi.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. bachem.com [bachem.com]

- 25. peptide.com [peptide.com]

- 26. Reactivity of Tyr-Leu and Leu-Tyr dipeptides: identification of oxidation products by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Quantitative Analysis of Peptides with NMR Spectroscopy [opg.optica.org]

- 28. pubs.acs.org [pubs.acs.org]

Tyroserleutide Hydrochloride: A Multi-Pronged Mechanistic Approach to Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tyroserleutide, a synthetic tripeptide composed of L-tyrosine, L-serine, and L-leucine, represents a novel approach in oncology, targeting fundamental cancer cell processes with a multi-faceted mechanism of action.[1] This guide elucidates the core anti-neoplastic mechanisms of its hydrochloride salt form, Tyroserleutide hydrochloride. Extensive preclinical research, primarily in hepatocellular carcinoma (HCC) models, has demonstrated that Tyroserleutide's efficacy stems from its ability to directly target mitochondria, thereby triggering the intrinsic apoptotic pathway.[2] Concurrently, it halts cellular proliferation by inducing G0/G1 cell cycle arrest through the modulation of key cyclin-dependent kinase inhibitors.[3] Furthermore, Tyroserleutide exhibits properties that inhibit cancer cell invasion and metastasis, pointing to a broader anti-tumor profile.[1] This document provides a detailed examination of these pathways, supported by validated experimental protocols, to offer a comprehensive resource for the scientific community engaged in cancer research and therapeutic development.

Introduction to Tyroserleutide Hydrochloride

The landscape of cancer therapy is continually evolving, with a significant shift towards targeted agents that offer improved efficacy and reduced toxicity compared to conventional chemotherapy. Within this paradigm, peptide-based therapeutics have emerged as a promising class of drugs due to their high specificity, potency, and lower rates of off-target effects. Tyroserleutide (also known as YSL), with the chemical structure L-tyrosyl-L-seryl-L-leucine (C18H27N3O6), is a small-molecule polypeptide that has garnered attention for its anti-tumor activities.[1][4] Approved by the Chinese Pharmacopeia Commission, its hydrochloride salt form is utilized for improved stability and formulation.[1]

Clinical investigations have primarily focused on its application in advanced hepatocellular carcinoma (HCC), a disease with high mortality and limited therapeutic options.[1][5] This guide synthesizes the current understanding of Tyroserleutide's molecular interactions, providing a foundational framework for its continued investigation and potential clinical application.

The Core Mechanism of Action: A Trifecta of Anti-Cancer Activity

Tyroserleutide exerts its anti-tumor effects not through a single target, but by disrupting several critical pathways essential for cancer cell survival, proliferation, and dissemination.

Direct Mitochondrial Targeting and Induction of Intrinsic Apoptosis

The mitochondrion is the cell's powerhouse and a central coordinator of programmed cell death, or apoptosis. Many cancers develop resistance to therapy by disabling upstream apoptotic signals. By directly targeting the mitochondria, Tyroserleutide can bypass these resistance mechanisms to effectively induce cell death.

Scientific evidence has shown that Tyroserleutide preferentially accumulates within the mitochondria of human HCC cells (BEL-7402 line).[2] This subcellular localization is not passive; the peptide directly interacts with the organelle, leading to profound structural and functional consequences.[2] Studies have observed significant mitochondrial swelling, dissolution, and a collapse of the mitochondrial membrane potential (Δψ) upon treatment with Tyroserleutide.[2] The loss of Δψ is a critical event—the point of no return—that initiates the intrinsic apoptotic cascade, leading to the release of pro-apoptotic factors like cytochrome c, activation of caspases, and ultimately, cellular self-destruction.[2]

Caption: Tyroserleutide's induction of the intrinsic apoptotic pathway.

Interruption of the Cell Cycle at the G0/G1 Phase

A defining characteristic of cancer is the relentless and uncontrolled proliferation of cells, driven by a dysregulated cell cycle. Tyroserleutide directly counters this by imposing a crucial checkpoint, preventing cells from committing to DNA replication and division.

Flow cytometry analysis has demonstrated that Tyroserleutide treatment causes a significant accumulation of HCC cells in the G0/G1 phase of the cell cycle.[3] This arrest is orchestrated at the molecular level by modulating the expression of key cell cycle regulators. Specifically, Tyroserleutide markedly enhances the mRNA and protein expression of p21 and p27, two potent cyclin-dependent kinase (CDK) inhibitors.[3] These inhibitors bind to and inactivate the Cyclin-CDK complexes (e.g., Cyclin D/CDK4, Cyclin E/CDK2) that are required for progression through the G1/S checkpoint. Concurrently, Tyroserleutide decreases the expression of Proliferating Cell Nuclear Antigen (PCNA), an essential protein for DNA synthesis in the S phase.[3] This dual action—applying the brakes (p21/p27) and removing the accelerator (PCNA)—effectively halts the proliferative engine of the cancer cell.

Caption: Tyroserleutide-mediated G0/G1 cell cycle arrest.

Inhibition of Metastasis and Other Potential Mechanisms

The metastatic spread of cancer is responsible for the vast majority of cancer-related deaths. Tyroserleutide has shown potential in curbing this process. In vitro studies demonstrated that Tyroserleutide could inhibit the invasion of human HCC cells.[1] This anti-metastatic action is thought to be linked to the modulation of molecules critical for cell adhesion and extracellular matrix degradation, with reports indicating it may act as an antagonist of Intercellular Adhesion Molecule-1 (ICAM-1) and affect Matrix Metalloproteinase-2 (MMP-2).[1][6]

Additionally, some evidence suggests Tyroserleutide may function as a Phosphatidylinositol 3-kinase (PI3K) inhibitor.[6] The PI3K/AKT pathway is a central signaling node that promotes cell growth, survival, and proliferation, and its inhibition would represent another significant anti-cancer mechanism.

Experimental Methodologies for Mechanistic Validation

To ensure scientific integrity, the mechanisms described must be verifiable through robust experimental protocols. The following outlines standard methodologies for validating the core actions of Tyroserleutide.

Protocol 1: Confirmation of Mitochondrial Targeting and Apoptosis Induction

-

Objective: To visually confirm the subcellular localization of Tyroserleutide and quantify its pro-apoptotic effects.

-

Methodology:

-

Cell Culture: Culture a relevant cancer cell line (e.g., HepG2, BEL-7402) under standard conditions.

-

Subcellular Localization:

-

Treat cells with a fluorescently-labeled Tyroserleutide conjugate and a mitochondria-specific dye (e.g., MitoTracker™ Red CMXRos).

-

Visualize using confocal laser scanning microscopy. Co-localization of the two fluorescent signals (yellow in an overlay) confirms mitochondrial accumulation.

-

-

Mitochondrial Membrane Potential (Δψ) Assay:

-

Treat cells with varying concentrations of Tyroserleutide for defined time periods.

-

Stain cells with a potentiometric dye such as TMRM or JC-1.

-

Analyze the cell population via flow cytometry. A decrease in fluorescence intensity (for TMRM) or a shift from red to green fluorescence (for JC-1) indicates Δψ collapse.

-

-

Apoptosis Quantification:

-

Treat cells with Tyroserleutide.

-

Stain with an Annexin V-FITC/Propidium Iodide (PI) kit.

-

Analyze by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

-

-

Western Blot Analysis:

-

Prepare cytosolic and mitochondrial fractions from treated and untreated cells.

-

Probe for cytochrome c to confirm its release from the mitochondria into the cytosol.

-

Probe whole-cell lysates for cleaved Caspase-3 and cleaved PARP to confirm the execution of the apoptotic program.

-

-

Caption: Experimental workflow for validating apoptosis induction.

Protocol 2: Analysis of Cell Cycle Arrest

-

Objective: To determine the effect of Tyroserleutide on cell cycle phase distribution and the expression of key regulatory proteins.

-

Methodology:

-

Cell Synchronization and Treatment: For a more precise analysis, synchronize cells at the G1/S boundary (e.g., using a double thymidine block) before releasing them into the cell cycle with or without Tyroserleutide.

-

Cell Cycle Analysis:

-

Harvest cells at various time points post-treatment.

-

Fix cells in 70% ethanol and stain DNA with Propidium Iodide containing RNase.

-

Analyze DNA content by flow cytometry to generate histograms of cell distribution in G0/G1, S, and G2/M phases.

-

-

Gene and Protein Expression Analysis:

-

RT-qPCR: Extract total RNA from treated and untreated cells, reverse transcribe to cDNA, and perform quantitative PCR using specific primers for CDKN1A (p21), CDKN1B (p27), and PCNA.

-

Western Blot: Lyse treated and untreated cells and perform immunoblotting with specific antibodies against p21, p27, and PCNA proteins. Use a loading control (e.g., β-actin or GAPDH) for normalization.

-

-

Preclinical and Clinical Data Summary

Tyroserleutide's mechanism of action has been substantiated by in vivo data and explored in human clinical trials.

| Data Point | Finding | Cancer Model | Reference |

| Invasion Inhibition | 19.33% and 33.70% inhibition of invasion at 0.2 and 0.4 mg/mL, respectively. | Human HCC (SK-HEP-1) | [1] |

| In Vivo Efficacy | 64.17% tumor inhibition rate at 160 µg/kg/day. | Human HCC (BEL-7402) Xenograft | [1] |

| Synergy with Doxorubicin | Co-administration enhanced the anti-tumor effect of doxorubicin and reduced associated side effects. | Human HCC (BEL-7402) Xenograft | [7] |

| Phase I Clinical Trial | Continuous infusion was well-tolerated. Doses of 6 and 12 mg/day showed better responses. | Advanced HCC Patients | [5] |

| Development Status | Phase III trial for liver cancer (combination therapy) was discontinued in March 2022. | Liver Cancer | [6] |

Conclusion and Future Directions

Tyroserleutide hydrochloride is a compelling anti-cancer agent with a well-defined, multi-modal mechanism of action. Its ability to simultaneously induce apoptosis via direct mitochondrial targeting, halt cell proliferation through G0/G1 arrest, and potentially inhibit metastasis provides a strong rationale for its therapeutic potential. While clinical development in HCC has faced challenges, the foundational science remains robust.

Future research should focus on several key areas:

-

Target Identification: Precisely identifying the direct mitochondrial binding partner(s) of Tyroserleutide would enable a more refined understanding of its action.

-

Pathway Elucidation: Further investigation is needed to confirm and detail its inhibitory effects on the PI3K pathway and its role in modulating ICAM-1 and MMPs.

-

Combination Therapies: The observed synergy with doxorubicin suggests that Tyroserleutide could serve as a valuable component in combination regimens, potentially re-sensitizing resistant tumors or mitigating the toxicity of conventional chemotherapeutics.[7]

-

Enhanced Delivery Systems: As a peptide, its bioavailability can be a limitation. The development of novel delivery platforms, such as artificial transporters, could significantly enhance its therapeutic index and clinical efficacy.[4]

References

- Unknown. (2025, December 9). Luteinizing Hormone-Releasing Hormone (LHRH)-Targeted Treatment in Ovarian Cancer. MDPI.

- Strosberg, J. R., & Fisher, G. A. (n.d.). The Expanding Role of Somatostatin Analogs in the Management of Neuroendocrine Tumors - PMC. NCBI.

- Klijn, J. G., Lamberts, S. W., & de Jong, F. H. (n.d.). 2 The clinical use of somatostatin analogues in the treatment of cancer.

- Evers, B. M., & Townsend, C. M. (n.d.). Somatostatin and analogues in the treatment of cancer. A review - PMC. NCBI.

- Schally, A. V., & Nagy, A. (n.d.). Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf. NCBI.

- Lim, J., & Lee, J. (2024, November 15). Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents. Bio-protocol.

- Unknown. (n.d.). A review of the use of somatostatin analogs in oncology. Dove Medical Press.

- Szepeshazi, K., Schally, A. V., & Block, N. L. (2018, October 29). Agonists of growth hormone-releasing hormone (GHRH) inhibit human experimental cancers in vivo by down-regulating receptors for GHRH. PNAS.

- Sun, X., Wang, W., & Zhang, N. (n.d.). Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and - PMC. NCBI.

- Emons, G., & Gründker, C. (2018, June 1). ZoptEC: Phase III randomized controlled study comparing zoptarelin with doxorubicin as second line therapy for locally advanced, recurrent, or metastatic endometrial cancer (NCT01767155). ASCO Publications.

- Pollak, M. N., & Schally, A. V. (n.d.). Mechanisms of Antineoplastic Action of Somatostatin Analogs. McGill University.

- Unknown. (2022, March 9). Tyroserleutide - Shenzhen Kangzhe Pharmaceutical. AdisInsight.

- Unknown. (n.d.). Definition of LHRH agonist - NCI Dictionary of Cancer Terms. National Cancer Institute.

- Unknown. (2020, April 17). Zoptarelin Doxorubicin Fails to Improve Survival in Phase III Endometrial Cancer Trial. Targeted Oncology.

- Unknown. (n.d.). Study Details | NCT01767155 | Zoptarelin Doxorubicin (AEZS 108) as Second Line Therapy for Endometrial Cancer. ClinicalTrials.gov.

- Zhang, N., & Wang, W. (n.d.). Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells - PMC. NCBI.

- Wang, W., Sun, X., & Zhang, N. (2009, August 15). Effects of a novel tripeptide, tyroserleutide (YSL), on cell cycle progression of human hepatocellular carcinoma. PubMed.

- Emons, G., & Gründker, C. (2014, June 15). Efficacy and safety of AEZS-108 (INN: zoptarelin doxorubicin acetate) an LHRH agonist linked to doxorubicin in women with platinum refractory or resistant ovarian cancer expressing LHRH receptors: a multicenter phase II trial of the ago-study group (AGO GYN 5). PubMed.

- Chen, C., & Li, D. (2025, May 23). Artificial Tyroserleutide Transporters for Synergistic Cancer Therapy - PMC. NIH.

- Zhu, Z., & Li, C. (2008, November 25). Tripeptide tyroserleutide plus doxorubicin: therapeutic synergy and side effect attenuation. BioMed Central.

- Chen, X., & Zhang, X. (2011, October 11). Phase I clinical trial of continuous infusion of tyroserleutide in patients with advanced hepatocellular carcinoma. PubMed.

- Unknown. (2011, December 14). Study of Tyroserleutide for Injection in Hepatocellular Carcinoma (HCC) Patients. ClinicalTrials.gov.

- Unknown. (n.d.). Expanding Phase III Study of Tyroserleutide for Injection. ClinicalTrials.gov.

Sources

- 1. Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of a novel tripeptide, tyroserleutide (YSL), on cell cycle progression of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Artificial Tyroserleutide Transporters for Synergistic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase I clinical trial of continuous infusion of tyroserleutide in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tyroserleutide - Shenzhen Kangzhe Pharmaceutical - AdisInsight [adisinsight.springer.com]

- 7. Tripeptide tyroserleutide plus doxorubicin: therapeutic synergy and side effect attenuation - PubMed [pubmed.ncbi.nlm.nih.gov]

Tyroserleutide Hydrochloride: Mechanism of Action and Protocol Optimization for PI3K/AKT Pathway Inhibition

Part 1: Executive Summary

Tyroserleutide (YSL) is a tripeptide (Tyr-Ser-Leu) derived from the degradation products of porcine spleen. While initially identified as a differentiation inducer, recent pharmacological profiling has positioned Tyroserleutide hydrochloride (YSL-HCl) as a potent anti-tumor agent, particularly in Hepatocellular Carcinoma (HCC) .

The therapeutic efficacy of YSL-HCl is mechanistically linked to the downregulation of the PI3K/AKT signaling cascade . This inhibition triggers a dual-response:

-

Suppression of Metastasis: Via the downregulation of downstream effectors MMP-2, MMP-9, and ICAM-1.

-

Induction of Apoptosis: Via the mitochondrial pathway (collapse of

) and modulation of the Bcl-2/Bax ratio.

This guide provides a rigorous technical breakdown of the YSL-mediated inhibition of PI3K/AKT, complete with validated experimental protocols for verifying these effects in a laboratory setting.

Part 2: Mechanistic Architecture

The Signaling Cascade

YSL-HCl does not act as a simple competitive inhibitor; its mechanism involves subcellular localization to the mitochondria and modulation of upstream kinase activity. The suppression of the PI3K/AKT axis is the "master switch" that leads to the observed phenotypic changes (reduced invasion and increased apoptosis).

Key Molecular Events:

-

Upstream Inhibition: YSL treatment leads to the dephosphorylation of PI3K (p85/p110 subunits) .

-

AKT Inactivation: Reduced PIP3 generation prevents the recruitment of AKT to the plasma membrane, blocking its phosphorylation at Ser473 and Thr308 .

-

Downstream Divergence:

-

Metastatic Arm: Inactivation of AKT reduces the transcription and stability of MMP-2 and MMP-9 , blocking extracellular matrix degradation.

-

Apoptotic Arm: Reduced p-AKT relieves the inhibition on Bax and reduces Bcl-2 expression, causing mitochondrial outer membrane permeabilization (MOMP).

-

Visualization: The YSL-Mediated Inhibitory Pathway[1]

Figure 1: Schematic representation of Tyroserleutide-mediated inhibition of the PI3K/AKT pathway. Red lines indicate inhibition; green lines indicate activation/promotion. Note the bifurcation into anti-metastatic (MMP) and pro-apoptotic (Mitochondrial) outcomes.

Part 3: Experimental Protocols (Validation Systems)

To scientifically validate the role of YSL-HCl in this pathway, researchers must demonstrate a causal link between drug administration and the reduction of phosphorylated substrates.

Protocol A: Reagent Preparation & Cell Culture

-

Reagent: Tyroserleutide Hydrochloride (Purity >98%).

-

Solvent: Dissolve in sterile PBS to create a 10 mg/mL stock solution. Store at -20°C. Avoid repeated freeze-thaw cycles as peptides are liable to degradation.

-

Cell Models:

Protocol B: Western Blotting for Pathway Verification

This is the gold-standard assay for confirming PI3K/AKT inhibition.

-

Treatment: Seed cells at

cells/well. Treat with YSL-HCl at increasing concentrations (e.g., 50, 100, 200 -

Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails II and III (Critical: Failure to add phosphatase inhibitors will result in false negatives for p-AKT).

-

Separation: Resolve 30

g of protein on 10% SDS-PAGE. -

Antibody Incubation:

-

Primary Targets: Anti-p-AKT (Ser473), Anti-p-PI3K (Tyr458), Anti-MMP-2, Anti-MMP-9.

-

Loading Control: GAPDH or

-actin.

-

-

Detection: ECL Chemiluminescence.

Success Criteria: A dose-dependent reduction in p-AKT and p-PI3K band intensity without a significant change in total AKT/PI3K levels.

Protocol C: Experimental Workflow Visualization

Figure 2: Step-by-step experimental workflow for validating YSL activity.

Part 4: Quantitative Data Summary

The following table summarizes expected quantitative outcomes based on validated studies using YSL on HCC cell lines. These values serve as benchmarks for assay validation.

| Parameter | Assay Type | Control (Untreated) | YSL Low Dose (50 µg/mL) | YSL High Dose (200 µg/mL) | Trend |

| Cell Viability | MTT / CCK-8 | 100% | ~85% | ~55% | Dose-dependent decrease |

| p-AKT (Ser473) | Western Blot | High Intensity | Moderate Intensity | Low/Absent | Inhibition |

| MMP-2 Expression | Western Blot | High Intensity | No Change | Significant Reduction | Anti-metastatic |

| Apoptosis Rate | Annexin V-FITC | < 5% | ~15% | > 35% | Induction |

| Mitochondrial Potential | JC-1 Staining | Red Aggregates | Mixed | Green Monomers | Depolarization |

Part 5: Clinical Implications & Translation

Tyroserleutide is unique among PI3K pathway inhibitors due to its peptide nature. Unlike small molecule inhibitors (e.g., Wortmannin) which often carry high toxicity, YSL has demonstrated a favorable safety profile in Phase I clinical trials.

-

Delivery: Due to rapid peptidase degradation in the GI tract, YSL-HCl requires intravenous (IV) continuous infusion or formulation into nanocarriers (e.g., PLGA nanoparticles) to maintain therapeutic plasma concentrations.

-

Differentiation: Beyond cytotoxicity, YSL induces differentiation of hepatoma cells, normalizing their phenotype before inducing apoptosis, a mechanism distinct from standard chemotherapy.

References

-

Inhibition of Metastasis & MMPs: Title: Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9.[1] Source: Drug Design, Development and Therapy (2018). URL:[Link][2]

-

Mitochondrial Localization & Apoptosis: Title: Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells.[3] Source: Oncology Letters (2013). URL:[Link]

-

Phase I Clinical Trial: Title: Phase I clinical trial of continuous infusion of tyroserleutide in patients with advanced hepatocellular carcinoma.[4] Source: Cancer Chemotherapy and Pharmacology (2011).[4] URL:[Link]

-

General PI3K/AKT Pathway Context: Title: PI3K/AKT/mTOR pathway.[5][6][7] Source: Wikipedia (General Reference for Pathway Architecture). URL:[Link]

Sources

- 1. Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase I clinical trial of continuous infusion of tyroserleutide in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

Technical Deep Dive: Tyroserleutide Hydrochloride (YSL) as a Potent ICAM-1 Expression Inhibitor

Abstract

Tyroserleutide (YSL) is a bioactive tripeptide (L-Tyr-L-Ser-L-Leu) originally isolated from porcine spleen and subsequently synthesized for therapeutic application. It has emerged as a significant candidate in the suppression of tumor metastasis, particularly in hepatocellular carcinoma (HCC) and melanoma. Unlike broad-spectrum cytotoxics, YSL exhibits a targeted mechanism of action by downregulating Intercellular Adhesion Molecule-1 (ICAM-1) expression via the Ca²⁺/Calmodulin/PI3K signaling axis. This guide provides a comprehensive technical analysis of YSL’s physicochemical properties, its molecular mechanism of ICAM-1 inhibition, and validated experimental protocols for assessing its efficacy in preclinical settings.

The Molecule: Physicochemical Profile

Tyroserleutide (YSL) is a low-molecular-weight oligopeptide. Its small size allows for efficient cellular entry, potentially via passive transport or peptide transporters, bypassing the bioavailability issues common to larger protein therapeutics.

| Property | Specification |

| Sequence | L-Tyrosine – L-Serine – L-Leucine (Tyr-Ser-Leu) |

| Chemical Formula | C₁₈H₂₇N₃O₆ |

| Molecular Weight | ~381.43 g/mol |

| Solubility | Water-soluble; stable in physiological saline |

| Origin | Porcine spleen extraction or solid-phase peptide synthesis (SPPS) |

| Key Synonyms | YSL, CMS-024 |

Mechanism of Action: The Calcium-Calmodulin-PI3K Axis

The therapeutic potency of YSL lies in its ability to disrupt the adhesive properties of metastatic tumor cells. Metastasis relies heavily on the interaction between tumor cells and the extracellular matrix (ECM) or vascular endothelium. ICAM-1 (CD54) is a critical mediator of this process.

ICAM-1 Suppression Pathway

Research indicates that YSL does not merely block the ICAM-1 receptor surface but actively suppresses its gene expression and protein synthesis . The mechanism operates through the following cascade:

-

Cellular Entry: YSL enters the tumor cell cytoplasm.

-

Calmodulin (CaM) Modulation: YSL downregulates the expression and activity of Calmodulin, a primary intracellular calcium sensor.

-

PI3K Inhibition: CaM is a known activator of Phosphatidylinositol 3-kinase (PI3K). By reducing CaM levels, YSL inhibits the activation of PI3K (specifically the p85 regulatory and p110 catalytic subunits).[1]

-

Transcriptional Suppression: The PI3K pathway regulates several transcription factors (including NF-κB and AP-1) responsible for ICAM-1 promoter activation. The suppression of PI3K signaling leads to decreased transcription of the ICAM1 gene.

-

Phenotypic Outcome: Reduced surface ICAM-1 results in diminished binding to LFA-1 (on lymphocytes) and ECM components, effectively halting the "rolling and sticking" phase of metastasis.

Visualization of Signaling Pathway

Figure 1: The molecular mechanism of Tyroserleutide (YSL). YSL interrupts the CaM-PI3K axis, leading to transcriptional repression of ICAM-1 and subsequent inhibition of metastatic adhesion.

Preclinical Efficacy & Validation

The efficacy of YSL has been validated primarily in hepatocellular carcinoma (SK-HEP-1, BEL-7402) and melanoma (B16-F10) models.

In Vitro Findings[2][3][4]

-

Adhesion: YSL treatment (0.1–100 µg/mL) significantly inhibits tumor cell adhesion to Matrigel and endothelial monolayers.

-

Invasion: Transwell assays show a dose-dependent reduction in the number of cells migrating through the membrane.

-

Expression: Western blot and RT-PCR consistently show reduced ICAM-1 mRNA and protein levels after 24-72 hours of treatment.

In Vivo Findings[1]

-

Model: Tail vein injection of tumor cells in nude mice (experimental lung metastasis model).

-

Dosage: 80–320 µg/kg/day (intraperitoneal or intravenous).

-

Outcome: Significant reduction in the number and size of metastatic lung nodules compared to saline controls.

Experimental Protocols

The following protocols are designed for researchers to validate YSL activity. These are self-validating systems; positive controls (e.g., untreated cells) and negative controls (e.g., non-metastatic lines) are essential.

Protocol A: Tumor Cell Adhesion Assay (Matrigel)

Objective: To quantify the inhibitory effect of YSL on tumor cell-ECM interaction.

-

Preparation:

-

Coat a 96-well flat-bottom plate with Matrigel (diluted to 200 µg/mL in serum-free medium). Use 25 µL/well.

-

Incubate at 37°C for 1 hour to polymerize.

-

Wash 2x with PBS.

-

Block non-specific sites with 2% BSA (20 µL/well) for 1 hour at 37°C. Wash 2x with PBS.

-

-

Cell Treatment:

-

Culture tumor cells (e.g., SK-HEP-1 or B16-F10) to log phase.

-

Treat cells with YSL at varying concentrations (e.g., 0, 0.1, 1.0, 10, 100 µg/mL ) for 24 hours prior to the assay.

-

-

Seeding:

-

Trypsinize cells and resuspend in serum-free medium at

cells/mL. -

Add 100 µL of cell suspension to each Matrigel-coated well.

-

-

Adhesion Phase:

-

Incubate at 37°C, 5% CO₂ for 1 hour . (Time is critical; too long allows non-specific settling).

-

-

Quantification:

-

Gently wash wells 3x with PBS to remove non-adherent cells.

-

Stain adherent cells with MTT (5 mg/mL) for 4 hours, or use Crystal Violet (0.2%) for 10 mins followed by lysis with SDS.

-

Read absorbance (OD 570nm).

-

-

Calculation:

Protocol B: Western Blot for ICAM-1 Suppression

Objective: To confirm YSL downregulates ICAM-1 protein expression.

-

Cell Culture: Seed cells in 6-well plates. Treat with YSL (0.1–100 µg/mL) for 48 to 72 hours . (ICAM-1 turnover requires sufficient time).

-

Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer containing protease/phosphatase inhibitors (PMSF, Na₃VO₄).

-

Separation: Load 20–40 µg of total protein onto a 10% SDS-PAGE gel.

-

Transfer: Transfer to PVDF membrane.

-

Blotting:

-

Block with 5% non-fat milk in TBST for 1 hour.

-

Primary Antibody: Anti-ICAM-1 (1:1000) and Anti-β-actin (loading control). Incubate overnight at 4°C.

-

Secondary Antibody: HRP-conjugated IgG (1:5000) for 1 hour at RT.

-

-

Detection: Use ECL substrate and image.

-

Validation: Densitometry should show a dose-dependent decrease in the ICAM-1/β-actin ratio.

Experimental Workflow Visualization

Figure 2: Step-by-step workflow for the Matrigel Adhesion Assay to validate YSL activity.

References

-

Yao, Z., et al. (2007). Inhibition by tyroserleutide (YSL) on the invasion and adhesion of the mouse melanoma cell. International Journal of Medical Sciences, 4(1), 8-14.

-

Yao, Z., et al. (2008). Effects of tyroserleutide on gene expression of calmodulin and PI3K in hepatocellular carcinoma. Molecular Carcinogenesis, 47(6), 406-414.

-

PubChem. Tyroserleutide Compound Summary.

-

Hubbard, A. K., & Rothlein, R. (2000). Intercellular adhesion molecule-1 (ICAM-1) expression and cell signaling cascades. Free Radical Biology and Medicine, 28(9), 1379-1386.

-

(Contextual Reference for ICAM-1 Signaling)

-

Sources

Deconstructing the In Vitro Pharmacodynamics of Tyroserleutide (YSL): A Technical Guide to Tripeptide-Mediated Antitumor Mechanisms

Executive Summary

As drug development pivots toward highly specific, low-toxicity targeted therapies, small molecular peptides have emerged as critical candidates. Tyroserleutide hydrochloride (YSL) —a tripeptide composed of L-Tyrosine, L-Serine, and L-Leucine—was originally isolated from the degradation products of porcine spleen (1)[1]. Unlike complex biologics, YSL’s low molecular weight ensures simple construction, non-immunogenicity, and high target specificity (2)[2].

This whitepaper synthesizes the early in vitro pharmacological profiling of YSL, detailing the causality behind its multi-pathway mechanisms—spanning direct mitochondrial targeting, PTEN/AKT modulation, and macrophage-mediated immunomodulation.

Molecular Mechanisms of Action: A Multi-Target Paradigm

To understand YSL’s efficacy, we must map its pharmacodynamics across three distinct cellular axes.

The PTEN/AKT/p53 Axis

YSL exhibits potent regulatory control over cell cycle progression. It upregulates the tumor suppressor gene PTEN , which acts as a primary inhibitor of the PI3K/AKT pathway and PDK1 (3)[3]. By suppressing AKT, YSL subsequently inhibits MDM2 phosphorylation. Because unphosphorylated MDM2 cannot effectively degrade p53, this cascade stabilizes p53 and upregulates downstream cyclin-dependent kinase inhibitors p21 and p27, forcing tumor cell apoptosis[3].

Direct Mitochondrial Depolarization

In hepatocellular carcinoma (HCC) models, specifically BEL-7402 cells, fluorescent tracing confirms that YSL directly colocalizes with mitochondria in the cytoplasm (4)[4]. Rather than acting solely through secondary messengers, YSL physically induces mitochondrial swelling and collapses the mitochondrial membrane potential (Δψ), triggering the intrinsic apoptotic cascade[4].

Macrophage-Mediated Immunomodulation

YSL does not rely entirely on direct cytotoxicity; it actively recruits the host immune system. In in vitro co-cultures, YSL activates the monocyte-macrophage system (e.g., RAW264.7 cells and murine peritoneal macrophages), significantly stimulating the secretion of cytotoxic effectors including Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Nitric Oxide (NO) (2)[2].

Anti-Metastatic Activity

Metastasis requires tumor cell adhesion and extracellular matrix degradation. YSL effectively neutralizes this by downregulating ICAM-1 expression and suppressing both the mRNA levels and enzymatic activity of Matrix Metalloproteinases (MMP-2 and MMP-9) in SK-HEP-1 cells (5)[5].

Fig 1: Multi-target signaling pathways of Tyroserleutide in tumor apoptosis and immunomodulation.

Quantitative Efficacy Data

To contextualize YSL's potency, the following table aggregates key in vitro quantitative metrics across various cell lines.

| Cell Line / Model | Assay Type | Key Quantitative Observation | Mechanistic Implication |

| BEL-7402 (Human HCC) | Proliferation Assay (72h) | 19.4% inhibition at 100 μg/mL | Direct cytotoxicity and apoptosis induction |

| SK-HEP-1 (Human HCC) | Invasion Assay (72h) | 33.70% inhibition at 0.4 mg/mL | Downregulation of MMP-2/9 and ICAM-1 |

| RAW264.7 (Macrophage) | Cytokine Quantification | Significant ↑ in IL-1β, TNF-α, NO | Immunomodulatory activation of Mφ |

| Isolated Mitochondria | Δψ Collapse (TMRM) | Reversion of fluorescence quenching | Direct structural damage to mitochondria |

Core Experimental Protocols (Self-Validating Systems)

In drug development, experimental design must distinguish between primary drug action and secondary cellular artifacts. The following protocols are engineered with built-in causality checks.

Protocol 1: Mitochondrial Membrane Potential (Δψ) Collapse Assay

Causality Rationale: Tetramethylrhodamine methyl ester (TMRM) is a cell-permeant, cationic fluorophore sequestered by active, polarized mitochondria. At high intra-mitochondrial concentrations, TMRM fluorescence is self-quenched. If YSL directly damages the mitochondria, the membrane depolarizes, releasing TMRM into the buffer. This relieves the quench, resulting in a measurable increase in fluorescence. This inverse-readout system isolates direct organelle damage from broader cellular apoptosis signaling.

Step-by-Step Methodology:

-

Mitochondrial Isolation: Isolate mitochondria from log-phase BEL-7402 cells using differential centrifugation (4°C) in a sucrose-based isolation buffer to maintain organelle integrity.

-

TMRM Incubation: Suspend isolated mitochondria in assay buffer containing 1.0 μM TMRM. Incubate in the dark at 25°C for 10 minutes to allow for dye sequestration and baseline quenching.

-

Baseline Measurement: Record baseline fluorescence using a spectrofluorometer (Excitation: 548 nm; Emission: 573 nm).

-

YSL Administration: Inject 100 μM YSL directly into the cuvette.

-

Kinetic Monitoring: Monitor fluorescence continuously for 60 minutes. A rapid increase in emission intensity validates the reversion of quenching, confirming YSL-induced Δψ collapse.

Fig 2: Self-validating experimental workflow for measuring YSL-induced mitochondrial Δψ collapse.

Protocol 2: Macrophage-Mediated Effector Secretion Assay

Causality Rationale: To prove that YSL's antitumor effect is partially immune-mediated, we must separate direct tumor toxicity from macrophage-induced toxicity. By quantifying NO and cytokines in the supernatant of YSL-treated macrophages before introducing them to tumor cells, we establish a direct causal link between YSL application and the shift toward a pro-inflammatory, tumoricidal macrophage phenotype.

Step-by-Step Methodology:

-

Cell Seeding: Plate RAW264.7 cells at a density of

cells/mL in 24-well plates using DMEM supplemented with 10% FBS. -

YSL Stimulation: Treat cells with varying concentrations of YSL (0.1, 1.0, 10, and 100 μg/mL). Use LPS (Lipopolysaccharide) as a positive control and plain media as a negative control. Incubate for 24 to 48 hours.

-

Supernatant Harvesting: Centrifuge the plates at 1,500 rpm for 5 minutes to pellet cells. Carefully extract the cell-free supernatant.

-

Nitric Oxide (NO) Quantification: Mix 100 μL of supernatant with 100 μL of Griess reagent in a 96-well plate. Incubate for 10 minutes at room temperature and read absorbance at 540 nm. (Note: Nitrite accumulation is a stable proxy for NO production, confirming iNOS activation).

-

Cytokine ELISA: Utilize commercial ELISA kits to quantify IL-1β and TNF-α levels in the remaining supernatant, following the manufacturer's optical density (OD) readout protocols.

Conclusion

The in vitro profiling of Tyroserleutide (YSL) reveals a sophisticated, multi-pronged mechanism of action. By simultaneously acting as a direct mitochondrial disruptor, a PTEN/AKT pathway inhibitor, and a potent immunomodulator, YSL circumvents the single-target resistance often seen in traditional chemotherapeutics. These robust in vitro foundations effectively de-risk the compound, providing a validated mechanistic rationale for its advancement into in vivo and clinical oncology models.

References

-

Tyroserleutide | Antitumor Tripeptide - MedChemExpress. 1

-

Tripeptide tyroserleutide enhances the antitumor effects of macrophages and stimulates macrophage secretion of IL-1β, TNF-α, and NO in vitro - NIH. 2

-

PTEN | MedChemExpress (MCE) Life Science Reagents - MedChemExpress. 3

-

Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells - NIH / PMC. 4

-

Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 - NIH / PMC. 5

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tripeptide tyroserleutide enhances the antitumor effects of macrophages and stimulates macrophage secretion of IL-1β, TNF-α, and NO in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 - PMC [pmc.ncbi.nlm.nih.gov]

Tyroserleutide Hydrochloride: A Multi-Faceted Inducer of Tumor Cell Apoptosis

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Therapeutic Potential of Tyroserleutide

Tyroserleutide, also known as YSL, is a tripeptide composed of L-tyrosine, L-serine, and L-leucine (Tyr-Ser-Leu) that has emerged as a promising agent in oncology research, particularly for hepatocellular carcinoma (HCC)[1][2][3][4]. Initially isolated from porcine spleen degradation products, this small molecule has demonstrated significant antitumor activity both in vitro and in vivo[5][6]. Clinical investigations have progressed to Phase I and III trials, evaluating its safety and efficacy in HCC patients[1][7][8]. This guide provides an in-depth technical overview of the mechanisms by which tyroserleutide hydrochloride induces tumor cell apoptosis, supported by experimental evidence and methodologies for its investigation.